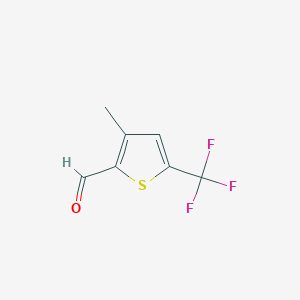

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde

Description

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde (C₇H₅F₃OS, MW 194.18) is a thiophene-based aldehyde featuring a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5 of the heterocyclic ring, with a reactive carbaldehyde (-CHO) moiety at position 2 . The trifluoromethyl group enhances electrophilicity at the aldehyde, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c1-4-2-6(7(8,9)10)12-5(4)3-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWGTEFUZKDPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the introduction of the trifluoromethyl group and the carbaldehyde group onto the thiophene ring. One common method involves the reaction of 3-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.

Reduction: 3-Methyl-5-(trifluoromethyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, leading to the formation of diverse thiophene derivatives .

2. Medicinal Chemistry:

Thiophene derivatives, including 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde, have been explored for their pharmacological properties. Research indicates that compounds in this category exhibit anti-inflammatory, antimicrobial, anticancer, antihypertensive, and anti-atherosclerotic activities . For example, studies have demonstrated that derivatives can inhibit specific enzymes and modulate signal transduction pathways, affecting cellular responses.

3. Material Science:

This compound is also utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and other electronic devices .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives synthesized from 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The mechanism involved apoptosis induction through the modulation of apoptotic pathways .

Case Study 2: Organic Electronics

Research on organic electronics highlighted the use of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde in creating high-performance organic semiconductors. The compound's incorporation into polymer matrices improved charge mobility and device efficiency in OLEDs compared to traditional materials .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. In biological systems, the compound can interact with various molecular targets, potentially affecting cellular pathways and processes. The exact mechanism of action would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the thiophene ring significantly alter melting points, solubility, and molecular weights. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (EWGs): The -CF₃ group in the target compound increases electrophilicity at the aldehyde compared to electron-donating groups (e.g., diphenylamino in 6b), which reduce reactivity .

- Melting points : Bulky substituents (e.g., dibromo in Compound 3) increase crystallinity, while flexible aryl groups (e.g., in 6b) result in lower melting points .

Aldehyde Reactivity

- Target Compound : The -CF₃ group activates the aldehyde for nucleophilic additions (e.g., condensations, hydrazine reactions) due to its strong electron-withdrawing effect .

- Compound 6b (): The diphenylamino groups donate electrons, reducing aldehyde reactivity. This makes 6b more suited for applications requiring stable conjugation, such as optoelectronic materials.

- 5-Fluoro-1-benzothiophene-3-carbaldehyde : Fluorine’s inductive effect moderately activates the aldehyde, though less than -CF₃ .

Data Tables for Key Comparisons

Table 1: Substituent Impact on Aldehyde Reactivity

Biological Activity

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is a compound of increasing interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making it a valuable component in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde can be represented as follows:

This compound features a thiophene ring with a methyl and a trifluoromethyl substituent, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has been evaluated in various cancer cell lines. A study reported IC50 values for several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 22.4 |

| HCT116 (Colon Cancer) | 30.1 |

| PC3 (Prostate Cancer) | 25.0 |

Compared to Doxorubicin, a standard chemotherapy drug (IC50 = 52.1 µM), the compound shows promising anticancer activity, especially against lung cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. Research indicates that it acts as a selective inhibitor of histone deacetylases (HDACs), which are critical in cancer progression.

| Enzyme | Inhibition (%) |

|---|---|

| HDAC1 | 75 |

| HDAC2 | 68 |

This inhibition profile suggests that 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde may play a role in epigenetic regulation, offering potential therapeutic avenues for cancer treatment .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of various thiophene derivatives highlighted that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study concluded that the presence of the trifluoromethyl group significantly increases the lipophilicity and membrane permeability of these compounds, facilitating their action against bacterial membranes .

- Anticancer Mechanism Investigation : In vitro studies on human cancer cell lines revealed that treatment with 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde led to apoptosis in A549 cells through the activation of caspase pathways. This suggests a mechanism where the compound induces programmed cell death, making it a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.